molecular formula C31H32F2N4NaO11P B15193176 3-Quinolinecarboxylic acid, 7-(4-((4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenoxy)methyl)-4-(phosphonooxy)-1-piperidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, sodium salt CAS No. 856676-92-1

3-Quinolinecarboxylic acid, 7-(4-((4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenoxy)methyl)-4-(phosphonooxy)-1-piperidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, sodium salt

Cat. No.: B15193176
CAS No.: 856676-92-1
M. Wt: 728.6 g/mol
InChI Key: YJXYMDNRYHCPHB-BDQAORGHSA-M
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Description

3-Quinolinecarboxylic acid, 7-(4-((4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenoxy)methyl)-4-(phosphonooxy)-1-piperidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, sodium salt is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features a quinoline core, multiple fluorine atoms, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 7-(4-((4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenoxy)methyl)-4-(phosphonooxy)-1-piperidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, sodium salt typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the fluorine atoms via fluorination reactions.
  • Attachment of the oxazolidinyl and piperidinyl groups through nucleophilic substitution reactions.
  • Phosphorylation to introduce the phosphonooxy group.
  • Final cyclopropylation and sodium salt formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis, including:

  • Use of continuous flow reactors for efficient reaction control.
  • Implementation of green chemistry principles to minimize waste and environmental impact.
  • Purification techniques such as crystallization, chromatography, and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The quinoline core and other functional groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the oxazolidinyl and piperidinyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the oxazolidinyl and piperidinyl groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry research.

Biology

In biological research, it may serve as a probe or inhibitor for studying specific biochemical pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-Quinolinecarboxylic acid derivatives with different substituents.
  • Fluoroquinolones with similar fluorine and quinoline structures.
  • Oxazolidinone-containing compounds with similar biological activity.

Uniqueness

The unique combination of functional groups in this compound, including the oxazolidinyl, piperidinyl, and phosphonooxy groups, distinguishes it from other similar compounds. This structural uniqueness contributes to its specific chemical and biological properties.

Properties

CAS No.

856676-92-1

Molecular Formula

C31H32F2N4NaO11P

Molecular Weight

728.6 g/mol

IUPAC Name

sodium;[4-[[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenoxy]methyl]-1-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperidin-4-yl] hydrogen phosphate

InChI

InChI=1S/C31H33F2N4O11P.Na/c1-17(38)34-13-20-14-37(30(42)47-20)19-4-5-27(24(33)10-19)46-16-31(48-49(43,44)45)6-8-35(9-7-31)26-12-25-21(11-23(26)32)28(39)22(29(40)41)15-36(25)18-2-3-18;/h4-5,10-12,15,18,20H,2-3,6-9,13-14,16H2,1H3,(H,34,38)(H,40,41)(H2,43,44,45);/q;+1/p-1/t20-;/m0./s1

InChI Key

YJXYMDNRYHCPHB-BDQAORGHSA-M

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)OP(=O)(O)[O-])F.[Na+]

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)OP(=O)(O)[O-])F.[Na+]

Origin of Product

United States

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